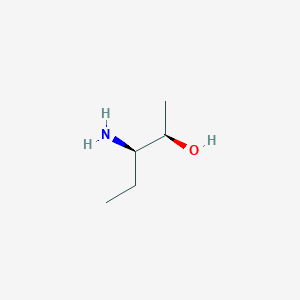
(2R,3R)-3-aminopentan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-3-氨基戊烷-2-醇是一种具有两个立体中心的手性氨基醇
准备方法
合成路线和反应条件
(2R,3R)-3-氨基戊烷-2-醇的合成可以通过多种方法实现。一种常见的方法是使用手性催化剂或试剂还原相应的酮,以确保所需的立体化学。 例如,使用手性硼烷试剂还原3-氨基戊烷-2-酮可以得到具有高对映体纯度的(2R,3R)-3-氨基戊烷-2-醇 .
工业生产方法
(2R,3R)-3-氨基戊烷-2-醇的工业生产通常涉及使用生物催化剂或微生物发酵工艺。这些方法具有高选择性和环境友好的特点。 例如,工程菌株,如大肠杆菌或枯草芽孢杆菌,可用于通过发酵生产(2R,3R)-3-氨基戊烷-2-醇 .
化学反应分析
反应类型
(2R,3R)-3-氨基戊烷-2-醇会发生各种化学反应,包括:
氧化: 该化合物可以被氧化生成相应的酮或醛。
还原: 还原反应可以进一步修饰该化合物,生成不同的醇或胺。
取代: 亲核取代反应可以在分子中引入不同的官能团。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 硼氢化钠 (NaBH₄) 和氢化锂铝 (LiAlH₄) 是常用的还原剂。
主要生成物
这些反应生成的主要产物取决于所使用的特定条件和试剂。 例如,(2R,3R)-3-氨基戊烷-2-醇的氧化可以生成3-氨基戊烷-2-酮,而还原可以生成各种醇衍生物 .
科学研究应用
化学
在化学领域,(2R,3R)-3-氨基戊烷-2-醇用作合成复杂分子的手性构件。 其独特的立体化学使其在不对称合成和生产对映体纯化合物方面具有价值 .
生物学
在生物学研究中,(2R,3R)-3-氨基戊烷-2-醇被研究作为生物活性分子的潜在前体。 它可以用于合成氨基酸衍生物和其他生物活性化合物 .
医药
在医药领域,(2R,3R)-3-氨基戊烷-2-醇正在探索其潜在的治疗应用。 它可以作为合成药物的中间体,包括具有镇痛和抗炎作用的药物 .
工业
在工业领域,(2R,3R)-3-氨基戊烷-2-醇用于生产精细化学品和特种材料。 其手性特性使其适用于生产光学活性化合物 .
作用机制
(2R,3R)-3-氨基戊烷-2-醇的作用机制涉及它与特定分子靶标和途径的相互作用。例如,在生物系统中,它可以作为酶或受体的配体,调节其活性。 确切的机制取决于具体的应用以及化合物使用的分子环境 .
与相似化合物的比较
相似化合物
(2S,3S)-3-氨基戊烷-2-醇: 这是(2R,3R)-3-氨基戊烷-2-醇的对映异构体,具有相似的化学性质,但生物活性不同。
(2R,3S)-3-氨基戊烷-2-醇: 这种非对映异构体具有不同的立体化学,可能表现出不同的反应性和生物效应。
(2S,3R)-3-氨基戊烷-2-醇: 另一种具有独特立体化学性质的非对映异构体.
独特性
(2R,3R)-3-氨基戊烷-2-醇的独特性在于其特定的立体化学,赋予了其独特的反应性和生物活性
相似化合物的比较
Similar Compounds
(2S,3S)-3-aminopentan-2-ol: This is the enantiomer of (2R,3R)-3-aminopentan-2-ol and has similar chemical properties but different biological activities.
(2R,3S)-3-aminopentan-2-ol: This diastereomer has different stereochemistry and may exhibit different reactivity and biological effects.
(2S,3R)-3-aminopentan-2-ol: Another diastereomer with distinct stereochemical properties.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts unique reactivity and biological activity
生物活性
(2R,3R)-3-Aminopentan-2-ol, a chiral amino alcohol with the molecular formula C₅H₁₃NO, is recognized for its potential biological activity due to its unique stereochemistry and functional groups. This compound features two stereogenic centers which contribute to its optical activity, making it significant in various chemical and pharmaceutical applications. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
This compound can be synthesized through several methods, including the reduction of corresponding amino ketones. Common reagents used in its synthesis include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) for reduction reactions. The compound's structure allows it to undergo various chemical reactions such as oxidation and substitution, enabling the formation of diverse derivatives that may exhibit distinct biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate biochemical pathways, leading to potential therapeutic effects. The compound may act as a ligand that binds to active sites on enzymes or receptors, influencing their activity and thereby affecting physiological processes.
Biological Activity
Research indicates that this compound exhibits significant biological activities relevant to pharmacology. Key areas of interest include:
- Enzyme Interaction : The compound's amino alcohol functionality allows it to mimic natural substrates, potentially influencing enzyme kinetics and metabolic pathways.
- Therapeutic Potential : Studies have explored its applications as a precursor in the synthesis of biologically active molecules, including drugs with analgesic and anti-inflammatory properties .
- Pharmacological Applications : The compound is being investigated for its potential roles in treating various conditions due to its ability to modulate receptor activity.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Study on Enzyme Modulation : Research conducted on the interaction of this compound with specific enzymes demonstrated that it could enhance or inhibit enzyme activity depending on the context. This modulation can lead to alterations in metabolic pathways that are crucial for maintaining homeostasis in biological systems.
- Therapeutic Investigations : In pharmacological studies, this compound was evaluated for its anti-inflammatory effects in animal models. The findings suggested that the compound could significantly reduce inflammation markers, indicating its potential as a therapeutic agent.
Comparison with Similar Compounds
The biological activity of this compound can be compared with its diastereomers and enantiomers:
| Compound | Structure Type | Notable Biological Activity |
|---|---|---|
| (2S,3S)-3-Aminopentan-2-ol | Enantiomer | Different reactivity; less studied |
| (2S,3R)-3-Aminopentan-2-ol | Diastereomer | Exhibits distinct biological effects |
| (2R,3S)-3-Aminopentan-2-ol | Diastereomer | Unique binding profiles; potential therapeutic uses |
The stereochemistry of these compounds plays a critical role in their reactivity and biological effects. The unique configuration of (2R,3R)-3-amino-pentan-2-ol contributes to its distinct properties compared to other isomers.
属性
分子式 |
C5H13NO |
|---|---|
分子量 |
103.16 g/mol |
IUPAC 名称 |
(2R,3R)-3-aminopentan-2-ol |
InChI |
InChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3/t4-,5-/m1/s1 |
InChI 键 |
BKFGLDUWYUYHRF-RFZPGFLSSA-N |
手性 SMILES |
CC[C@H]([C@@H](C)O)N |
规范 SMILES |
CCC(C(C)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















